tert-Butyl tridecylcarbamate
Description
tert-Butyl tridecylcarbamate is a carbamate derivative featuring a tert-butyl group attached to a carbamate functional group, which is further bonded to a tridecyl (C13) alkyl chain. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility. However, specific data on this compound’s synthesis, toxicity, and industrial applications are scarce in publicly available literature.
Properties
Molecular Formula |
C18H37NO2 |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
tert-butyl N-tridecylcarbamate |
InChI |
InChI=1S/C18H37NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-17(20)21-18(2,3)4/h5-16H2,1-4H3,(H,19,20) |
InChI Key |
RFIXZHXAYSSQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tridecylcarbamate typically involves the reaction of tridecylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Tridecylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Structural Considerations
tert-Butyl tridecylcarbamate contains a carbamate group (NHCOO–) with a tert-butyl substituent and a tridecyl (13-carbon alkyl) chain. While no direct studies on this compound exist, general reactivity patterns of carbamates and tert-butyl-protected compounds can be inferred:
Acid-Catalyzed Deprotection
tert-Butyl carbamates typically undergo deprotection under strongly acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the corresponding amine and isobutylene gas. For example:
This mechanism aligns with Boc deprotection pathways observed in .
Base-Mediated Hydrolysis
In alkaline conditions, carbamates may hydrolyze to form amines and carbonates:
This reaction is consistent with carbamate behavior described in .
Thermal Stability
Long alkyl chains (e.g., tridecyl) may enhance thermal stability due to increased van der Waals interactions, potentially requiring higher temperatures for decomposition compared to shorter-chain analogs .
Research Gaps and Challenges
-
Synthetic Methods : No protocols for synthesizing tert-butyl tridecylcarbamate are documented. Potential routes could involve reacting tridecylamine with tert-butyl chloroformate, as seen in carbamate syntheses .
-
Reactivity Studies : The steric bulk of the tridecyl chain might slow reaction kinetics or alter selectivity in nucleophilic substitutions.
-
Biological Activity : Analogous carbamates (e.g., tert-butyl isoxazolidinylcarbamate) exhibit antimicrobial properties, but no data exists for this derivative.
Recommendations for Future Work
-
Synthesis Optimization : Explore coupling tridecylamine with tert-butyl chloroformate under anhydrous conditions.
-
Kinetic Studies : Compare hydrolysis rates with shorter-chain tert-butyl carbamates to assess steric effects.
-
Applications : Investigate potential as a surfactant or polymer stabilizer, leveraging its lipophilic alkyl chain.
Scientific Research Applications
Chemistry: tert-Butyl tridecylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: this compound is used in the production of surfactants and lubricants. Its stability and reactivity make it suitable for use in harsh industrial conditions.
Mechanism of Action
The mechanism of action of tert-Butyl tridecylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
tert-Butyl (2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamate (CAS 139115-91-6)
- Structure: Contains a short ethoxy chain terminated with an amino group.
- Applications : Used in peptide synthesis and as a linker in drug delivery systems due to its hydrophilic and reactive amine terminus .
- Key Differences: Unlike this compound, this compound’s shorter ethoxy chain and amino group enhance water solubility and reactivity, making it suitable for aqueous-phase reactions.
tert-Butyl (14-Amino-3,6,9,12-Tetraoxatetradecyl)carbamate (CAS 811442-84-9)
- Structure : Features a polyethylene glycol (PEG)-like tetraoxatetradecyl chain.
- Applications: Employed in bioconjugation and nanotechnology for its biocompatibility and non-immunogenic properties .
- Key Differences : The PEG-like chain increases hydrophilicity and reduces aggregation, contrasting with the lipophilic tridecyl chain in the target compound.
tert-Butyl Carbamates with Shorter Alkyl Chains
- Example : tert-Butyl hexylcarbamate (hypothetical structure).
- Properties : Shorter alkyl chains (e.g., C6) reduce lipophilicity, leading to higher volatility and lower melting points compared to the C13 chain in this compound.
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Selected tert-Butyl Carbamates
| Property | This compound (C13) | tert-Butyl (2-Aminoethoxyethyl)carbamate (CAS 139115-91-6) | tert-Butyl (Tetraoxatetradecyl)carbamate (CAS 811442-84-9) |
|---|---|---|---|
| Molecular Weight | ~300–350 g/mol (estimated) | ~220–250 g/mol | ~350–400 g/mol |
| Lipophilicity (LogP) | High (estimated >5) | Moderate (~1–2) | Low (~-1 to 0) |
| Water Solubility | Poor | Moderate | High |
| Primary Applications | Surfactants, lubricant additives | Drug linkers, peptide synthesis | Bioconjugation, nanotechnology |
| Reactivity | Low (stable under ambient conditions) | High (amine group enables conjugation) | Moderate (PEG chain inert) |
Q & A
Q. What are the standard synthetic routes for tert-butyl tridecylcarbamate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves carbamate formation via reaction of tridecylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
- Temperature control (0–5°C during reagent addition to minimize side reactions) .
- Solvent selection (e.g., dichloromethane or THF for solubility and inertness) .
- Stoichiometric ratios (excess tert-butyl chloroformate to ensure complete amine conversion) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH₃, 80–85 ppm for quaternary carbon) and carbamate carbonyl (δ ~155–160 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H absorption (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group, m/z −56) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling .
- Storage : Store in airtight containers at room temperature, away from strong oxidizers or acids .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers verify the purity of this compound?
Methodological Answer:
- HPLC/GC Analysis : Use reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with FID detection to quantify impurities .
- Melting Point Determination : Compare observed melting range with literature values (if available) .
- Elemental Analysis : Confirm C, H, N content matches theoretical values (±0.3% tolerance) .
Q. What are the stability considerations for this compound under different pH conditions?
Methodological Answer:
- Acidic/Basic Conditions : Avoid exposure to strong acids (e.g., HCl) or bases (e.g., NaOH), which hydrolyze the carbamate group, releasing CO₂ and amines .
- Neutral pH : Stable in anhydrous organic solvents (e.g., DCM, THF) at room temperature for months .
- Light Sensitivity : Store in amber vials if degradation under UV light is suspected .
Advanced Research Questions
Q. How does the tert-butyl group influence conformational stability in carbamate derivatives?
Methodological Answer:
- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to observe restricted rotation of the carbamate group due to steric hindrance from the tert-butyl substituent .
- DFT Calculations : Model energy barriers for axial vs. equatorial conformers using explicit solvent molecules (e.g., water) to account for solvation effects .
Q. What experimental design strategies optimize this compound synthesis for scalability?
Methodological Answer:
- Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) to identify critical parameters via ANOVA .
- Kinetic Studies : Monitor reaction progress using in-situ FTIR to determine rate-limiting steps (e.g., amine activation) .
- Process Intensification : Explore continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .
Q. How can conflicting toxicity data for tert-butyl carbamates be resolved?
Methodological Answer:
- Comparative LC₅₀ Testing : Conduct acute toxicity assays (e.g., zebrafish embryos) under standardized OECD guidelines to validate discrepancies .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., tert-butanol, alkylamines) that may contribute to toxicity .
- Dose-Response Curves : Establish NOAEL/LOAEL thresholds in in vitro models (e.g., HepG2 cells) .
Q. What methodologies assess the environmental impact of this compound?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F respirometry to measure CO₂ evolution in activated sludge .
- Aquatic Toxicity : Perform Daphnia magna immobilization tests (EC₅₀) and algal growth inhibition assays .
- Bioaccumulation Potential : Calculate log P values (e.g., using EPI Suite) to estimate partitioning in lipid-rich tissues .
Q. How can computational tools predict reaction pathways for this compound derivatization?
Methodological Answer:
- Mechanistic Modeling : Apply density functional theory (DFT) to map nucleophilic substitution pathways (e.g., reaction with alkyl halides) .
- Molecular Dynamics (MD) : Simulate solvent effects on carbamate reactivity in polar aprotic solvents .
- QSPR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups) on reaction rates .
Notes
- Data Gaps : Several studies lack detailed toxicity or ecotoxicity profiles for tert-butyl tridecylcarbamate; extrapolation from structurally similar carbamates (e.g., ) is advised.
- Method Validation : Always cross-check computational predictions with experimental data (e.g., NMR, HRMS) to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
